molecular formula C12H10INO B1452181 2-(2-Iodophenoxy)aniline CAS No. 869790-15-8

2-(2-Iodophenoxy)aniline

Cat. No. B1452181
Key on ui cas rn: 869790-15-8
M. Wt: 311.12 g/mol
InChI Key: MWVDNSKZTNGJRZ-UHFFFAOYSA-N
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Patent
US08455521B2

Procedure details

A solution of 1-(2-iodophenoxy)-2-nitrobenzene (9.60 g, 28.1 mmol) and SnCl.2H2O (13.0 g, 56.0 mmol) in ethanol (25 mL) and water (5 mL) was refluxed until no starting material remained (˜1 h). The ethanol was removed in vacuo and the aq layer was basified to pH>10 and extracted with CH2Cl2 (4×10 mL). The combined organic layers were dried over Na2SO4, and the solvent was removed to give a crude 2-(2-Iodophenoxy)benzenamine (8.57 g, 98%), which was used for the next step without purification.
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl.2H2O
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>C(O)C.O>[I:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:11]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
IC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1
Name
SnCl.2H2O
Quantity
13 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(˜1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
IC1=C(OC2=C(C=CC=C2)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.57 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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